1-Benzyl-1,5-dihydro-pyrrol-2-one

Vue d'ensemble

Description

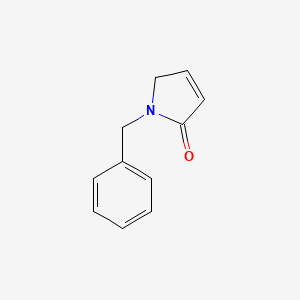

1-Benzyl-1,5-dihydro-pyrrol-2-one is a heterocyclic organic compound with the molecular formula C11H11NO. It is a derivative of pyrrolone, characterized by a benzyl group attached to the nitrogen atom of the pyrrolone ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,5-dihydro-pyrrol-2-one can be synthesized through various methods. One common approach involves the condensation of benzylamine with succinic anhydride, followed by cyclization to form the pyrrolone ring. The reaction typically requires heating and the presence of a suitable solvent such as toluene .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .

Analyse Des Réactions Chimiques

Multicomponent Reactions

BDHP derivatives are synthesized via Brønsted acid-catalyzed three-component reactions involving aldehydes, amines, and acetylenedicarboxylates. For example:

- Reaction : Benzaldehyde + p-toluidine + diethyl acetylenedicarboxylate → 3-amino-1,5-dihydro-2H-pyrrol-2-one derivatives .

- Conditions : Toluene solvent, catalytic BINOL-derived phosphoric acid, reflux .

- Key Observations :

| Entry | Amine (R) | Solvent | Major Product (Yield %) | Side Products |

|---|---|---|---|---|

| 1 | p-MeC₆H₄ | Toluene | 10a (72%) | 12a (5%) |

| 2 | p-MeOC₆H₄ | Toluene | 10b (60%) | 12b (30%) |

Ring-Closing Metathesis

BDHP analogs are synthesized via ruthenium-catalyzed metathesis:

- Reaction : Diene amides → 1,5-dihydro-pyrrol-2-ones .

- Catalyst : Grubbs-type (tricyclohexylphosphine-ruthenium complex) .

- Yield : 44% after 32 hours at 80°C in toluene .

Oxidative Cyclization

Base-assisted cyclization of cyanoketones forms 5-hydroxy-2H-pyrrol-2-ones:

- Reagents : DMSO, hydroxide species .

- Mechanism : Anionic intermediate oxidation → acrylonitrile formation → 5-exo-trig cyclization .

- X-ray Confirmation : Product 8e (R¹ = R² = Ph) structurally validated .

Friedel–Crafts Alkylation

BDHP derivatives undergo Friedel–Crafts reactions with indoles to form polycyclic indole systems:

- Reaction : 3,5-Diaryl-5-hydroxy-pyrrol-2-ones + indoles → 4-(indol-3-yl)butyramides .

- Conditions : TsOH catalyst, DMSO solvent, 70°C .

- Yield : 37–55% for diverse indole substituents .

| Substrate | Indole (R) | Product Yield (%) |

|---|---|---|

| 5a (R = Ph) | 6a | 55% |

| 5b (R = Cl) | 6b | 45% |

Chlorination

Electrophilic substitution introduces halogens at specific positions:

- Reaction : BDHP + Cl₂ → 4-chloro derivatives .

- Conditions : TsOH, dichloromethane, room temperature .

- Example : 1-Benzyl-4-chloro-5-phenyl-pyrrol-2-one (16 ) obtained in 71% yield (mp 165–167°C) .

Phenethyl Substitution

Nucleophilic displacement modifies the benzyl group:

- Reaction : BDHP + phenethylamine → 4-chloro-5-hydroxy-1-phenethyl derivatives .

- Yield : 89% for compound 20 (mp 155–158°C) .

Mechanistic Insights

DFT studies reveal:

- Methylamine Reaction : BDHP reacts via nucleophilic attack at the carbonyl group, forming a tetrahedral intermediate .

- Energy Barriers : Transition states for cyclization steps exhibit ΔG‡ values of 25–30 kcal/mol .

Comparative Reactivity

| Derivative | Reactivity Profile | Key Applications |

|---|---|---|

| 1-Hydroxy-pyrrol-2-one | Enhanced solubility via hydroxyl group | Drug delivery systems |

| 3-Bromo-pyrrol-2-one | Electrophilic character for SNAr reactions | Cross-coupling substrates |

| 5-Methyl-pyrrol-2-one | Steric hindrance alters reaction pathways | Bioactive molecule synthesis |

BDHP’s chemical versatility makes it invaluable in synthesizing heterocycles, bioactive molecules, and functional materials. Future research should explore its catalytic asymmetric reactions and applications in medicinal chemistry.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Complex Compounds

1-Benzyl-1,5-dihydro-pyrrol-2-one serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of more complex heterocyclic compounds. The compound's active methylene group enables it to participate in cyclization reactions, facilitating the formation of five-membered nitrogen-containing rings.

Reactivity and Transformations

The compound exhibits notable reactivity due to the presence of the benzyl group, which enhances its lipophilicity. This characteristic allows for improved interactions with biological membranes compared to other similar compounds. It can undergo various transformations including oxidation to form N-oxide derivatives and reduction to yield dihydro derivatives.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. Studies have demonstrated its efficacy in inhibiting specific bacterial strains, suggesting potential applications as an antimicrobial agent.

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Its derivatives are being explored for their neuroprotective effects, indicating a possible role in treating neurodegenerative diseases .

Medicinal Chemistry

Drug Development

Due to its structural similarity to bioactive compounds, this compound is being explored as a scaffold for developing novel therapeutic agents. Researchers are focusing on synthesizing derivatives that could enhance its pharmacological profile and efficacy against various diseases .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in chemical manufacturing processes.

Comprehensive Data Table

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex heterocycles; participates in cyclization reactions |

| Biological Activity | Antimicrobial: effective against specific bacterial strains; Anticancer: induces apoptosis |

| Medicinal Chemistry | Potential scaffold for drug development; derivatives explored for enhanced biological activity |

| Industrial Use | Utilized in the production of specialty chemicals and materials |

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of several bacterial strains, showcasing its potential as a new antimicrobial agent.

- Anticancer Research : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells, highlighting its potential role in cancer therapy .

- Synthesis Optimization : Experimental optimization of synthesis methods for this compound showed improved yields when using specific ratios of reactants during cyclization reactions, emphasizing its synthetic versatility .

Mécanisme D'action

The mechanism by which 1-Benzyl-1,5-dihydro-pyrrol-2-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparaison Avec Des Composés Similaires

- 1-Benzyl-3-bromo-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrole-2-one

- Pyrrolidinone derivatives

- Pyrrolopyrazine derivatives

Comparison: 1-Benzyl-1,5-dihydro-pyrrol-2-one is unique due to its specific substitution pattern and the presence of a benzyl group. This structural feature imparts distinct chemical and biological properties compared to other pyrrolone and pyrrolidinone derivatives. For example, the benzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .

Activité Biologique

1-Benzyl-1,5-dihydro-pyrrol-2-one (BDHP) is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 173.21 g/mol. Its structure features a five-membered ring containing one nitrogen atom, with a benzyl group attached to the nitrogen. This unique substitution enhances its lipophilicity, potentially improving its interaction with biological membranes compared to other similar compounds.

Antimicrobial Properties

Research indicates that BDHP exhibits promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes.

Anticancer Effects

BDHP has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, BDHP has shown activity against several cancer cell lines, including breast and colon cancer, indicating its potential as a lead compound for developing new anticancer therapies .

The biological effects of BDHP are attributed to its ability to interact with various molecular targets within cells:

- Antimicrobial Activity : It may inhibit bacterial enzymes or disrupt cell membrane integrity.

- Anticancer Activity : BDHP could induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Synthesis and Derivatives

BDHP can be synthesized through various methods, including cyclization reactions involving terminal alkynes. Its derivatives are being explored for enhanced biological activities. Notably, structural modifications can lead to compounds with improved potency against specific biological targets.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Hydroxy-1,5-dihydropyrrol-2-one | Hydroxyl group at position 1 | Enhanced solubility and reactivity |

| 5-Methyl-1,5-dihydropyrrol-2-one | Methyl substitution at position 5 | Altered biological activity |

| 3-Bromo-1,5-dihydropyrrol-2-one | Bromine atom at position 3 | Increased electrophilic character |

Case Studies

Several studies have highlighted the potential applications of BDHP in medicinal chemistry:

- Antimicrobial Study : A study demonstrated that BDHP inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility as a natural preservative in food products.

- Anticancer Study : In vitro tests showed that BDHP could induce apoptosis in human breast cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.

- Neuroprotective Properties : Preliminary research indicates that derivatives of BDHP may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

Propriétés

IUPAC Name |

1-benzyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXSCAICDRDVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494395 | |

| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64330-46-7 | |

| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.